(S)-3-(Azetidin-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(Azetidin-1-yl)piperidine is a chiral compound that features both an azetidine and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Azetidin-1-yl)piperidine typically involves the formation of the azetidine ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, azetidine can be synthesized through the cyclization of 3-chloropropylamine with sodium hydride in an aprotic solvent .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can be optimized to produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Azetidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or piperidine rings using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in an aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce saturated hydrocarbons.
Scientific Research Applications
(S)-3-(Azetidin-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(Azetidin-1-yl)piperidine involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-3-(Azetidin-1-yl)piperidine: The enantiomer of (S)-3-(Azetidin-1-yl)piperidine, which may have different biological activities.
1-(Azetidin-1-yl)piperidine: A related compound without the chiral center, which may exhibit different chemical and physical properties.
Uniqueness
This compound is unique due to its chiral nature, which can impart specific biological activities and interactions. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C8H16N2 |
---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
(3S)-3-(azetidin-1-yl)piperidine |
InChI |
InChI=1S/C8H16N2/c1-3-8(7-9-4-1)10-5-2-6-10/h8-9H,1-7H2/t8-/m0/s1 |
InChI Key |
YDJSNSJKBMNVAG-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)N2CCC2 |
Canonical SMILES |
C1CC(CNC1)N2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.